Dihydroegotamine

Description

Table 1: Key physiochemical properties of dihydroergotamine

| Property | Value | Source |

|---|---|---|

| Melting point | 219–239°C | |

| Partition coefficient (logP) | 2.0 | |

| Water solubility | 0.229 mg/mL | |

| Chiral centers | 7 |

Crystallographic Data and Stereochemical Configuration

The absolute configuration of dihydroergotamine was resolved via X-ray crystallography of its methanesulfonate salt monohydrate (Figure 2). The crystal system is triclinic with space group P1 , and unit cell parameters:

The molecule adopts a rigid, folded conformation stabilized by intramolecular hydrogen bonds between the amide carbonyl (O=C–N) and hydroxyl groups. The stereochemical configuration at the 5′α and 10α positions is critical for its biological activity.

Table 2: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Z-value | 2 |

| Density (calc.) | 1.45 g/cm³ |

| R-factor | 0.056 |

Comparative Structural Analysis with Ergotamine and Related Alkaloids

Dihydroergotamine differs from its parent compound, ergotamine, by the hydrogenation of the 9,10 double bond in the ergoline ring (Figure 3). This modification reduces planarity, altering receptor binding kinetics. Key structural comparisons include:

Table 3: Structural differences between ergotamine and dihydroergotamine

| Feature | Ergotamine | Dihydroergotamine |

|---|---|---|

| 9,10 position | Double bond | Single bond |

| Molecular weight | 581.7 g/mol | 583.7 g/mol |

| Receptor affinity | Higher 5-HT₂B activity | Reduced 5-HT₂B activity |

| Solubility | Lower aqueous solubility | Higher aqueous solubility |

Compared to other ergolines (e.g., bromocriptine), dihydroergotamine retains the tetracyclic ergoline core but lacks the peptide-like side chains seen in ergopeptines.

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

- δ 6.8–7.4 ppm : Aromatic protons from the benzyl and indole groups.

- δ 4.2–4.6 ppm : Methine protons adjacent to the hydroxyl group.

- δ 3.1–3.5 ppm : Methyl groups attached to nitrogen atoms.

¹³C NMR confirms the presence of two ketone carbonyls (δ 208.5, 210.1 ppm) and one amide carbonyl (δ 172.3 ppm).

Fourier-Transform Infrared (FT-IR)

Key absorption bands include:

Mass Spectrometry (MS)

Electrospray ionization (ESI+) shows a predominant [M+H]⁺ ion at m/z 584.287 , consistent with the molecular formula. Fragmentation patterns reveal sequential losses of H₂O (−18 Da) and CO (−28 Da). High-resolution MS (HRMS) confirms the exact mass as 583.279469 Da (calc. 583.279469).

Table 4: Major MS fragments of dihydroergotamine

| m/z | Fragment Ion |

|---|---|

| 584.287 | [M+H]⁺ |

| 566.276 | [M+H–H₂O]⁺ |

| 538.281 | [M+H–CO–H₂O]⁺ |

| 270.145 | Benzyl-proline derivative |

Properties

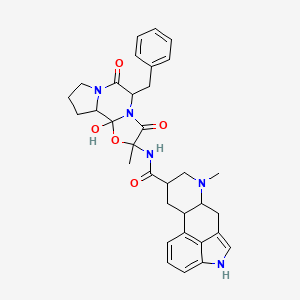

IUPAC Name |

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZRJRNZXALNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroergotamine is synthesized by hydrogenating ergotamine, which involves the reduction of the double bond at the 9 to 10 positions of the ergoline ring. This chemical modification results in a compound with greater α-adrenergic antagonist activity and lower arterial vasoconstriction compared to ergotamine .

Industrial Production Methods: The industrial production of dihydroergotamine involves the fermentation of Claviceps purpurea to produce ergotamine, followed by its hydrogenation to form dihydroergotamine. The process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Dihydroergotamine undergoes various chemical reactions, including:

Oxidation: Dihydroergotamine can be oxidized to form ergotamine.

Reduction: The hydrogenation of ergotamine to form dihydroergotamine is a reduction reaction.

Substitution: Dihydroergotamine can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring.

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for the reduction of ergotamine to dihydroergotamine.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize dihydroergotamine back to ergotamine.

Major Products:

Ergotamine: Formed through the oxidation of dihydroergotamine.

Dihydroergotamine: The primary product of the hydrogenation of ergotamine.

Scientific Research Applications

Pharmacological Profile

DHE acts primarily as an agonist at several serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT1F. It also interacts with adrenergic and dopaminergic receptors, which contributes to its efficacy in treating migraines. The compound's pharmacokinetics differ significantly from those of ergotamine, making it a safer alternative with a lower incidence of adverse effects such as nausea and vomiting .

Migraine Treatment

DHE is primarily indicated for the treatment of both acute episodic and chronic migraines. It can be administered through various routes:

- Intravenous (IV)

- Intramuscular (IM)

- Subcutaneous (SC)

- Intranasal (IN)

The IV route is particularly effective for patients experiencing refractory migraines not responsive to triptans. Clinical trials have demonstrated that DHE can achieve adequate blood levels rapidly when administered intravenously, providing sustained relief from migraine symptoms .

Refractory Migraine Cases

For patients with migraines that do not respond to first-line treatments like triptans, DHE has shown significant efficacy. A study indicated that among patients treated with IV DHE every eight hours, a substantial percentage reported becoming headache-free within 48 hours .

Safety and Efficacy

DHE has a favorable safety profile compared to other migraine treatments. It is associated with fewer medication-overuse headaches and has a lower risk of cardiovascular side effects due to its reduced vasoconstrictive properties .

Table 1: Efficacy of Dihydroergotamine in Clinical Trials

| Study Reference | Route of Administration | Sample Size | Pain Relief (%) | Sustained Relief (%) |

|---|---|---|---|---|

| Study A | IV | 55 | 89 | 71 |

| Study B | IN | 37 | 61 | 38 |

| Study C | IM | 54 | 49 | 39 |

These studies illustrate DHE's effectiveness across different administration routes, highlighting its utility in acute migraine management.

Recent Developments

Recent research has focused on improving delivery methods for DHE, particularly through intranasal formulations that enhance bioavailability. These developments aim to address the limitations associated with traditional oral routes, which suffer from erratic absorption and variable efficacy .

Mechanism of Action

Dihydroergotamine exerts its effects through a multi-modal mechanism of action involving interactions with serotonergic and adrenergic receptors. It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, causing vasoconstriction of intracranial blood vessels. Additionally, it interacts with dopamine and adrenergic receptors, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of DHE and Ergotamine

| Parameter | Dihydroergotamine | Ergotamine |

|---|---|---|

| Receptor Selectivity | 5-HT1B/1D, α2 > D2 | 5-HT1B/1D, α2, D2 (balanced) |

| Half-Life | ~13 hours | ~2 hours |

| Bioavailability (Nasal) | ~40% | ~32% |

| Ergotism Risk | Low | High |

| SARS-CoV-2 Targets | 8 proteins | 8 proteins |

Other Ergot Alkaloids (Ergonovine, Methysergide)

- Ergonovine: Primarily a uterotonic agent with strong α-adrenergic and 5-HT2 effects.

- Methysergide: A prophylactic migraine agent with 5-HT2 antagonism.

Table 2: Ergot Alkaloid Receptor Binding Profiles

| Compound | 5-HT1 | 5-HT2 | α-Adrenergic | Dopaminergic |

|---|---|---|---|---|

| Dihydroergotamine | +++ | + | +++ | + |

| Ergotamine | +++ | ++ | +++ | ++ |

| Ergonovine | + | +++ | +++ | - |

| Methysergide | - | +++ | + | - |

Triptans (Sumatriptan, Rizatriptan)

Triptans are selective 5-HT1B/1D agonists with faster onset but shorter duration than DHE. Key distinctions include:

- Efficacy : DHE shows comparable efficacy to sumatriptan in acute migraine relief but is superior in treating prolonged attacks due to its longer half-life .

- Safety : Triptans are contraindicated in cardiovascular disease, whereas DHE’s weaker vasoconstrictive profile may offer a safer alternative in select patients .

CGRP Inhibitors (Erenumab, Fremanezumab)

Monoclonal antibodies targeting calcitonin gene-related peptide (CGRP) represent a newer migraine prophylaxis class. Unlike DHE, they lack acute efficacy but provide preventive benefits with minimal side effects. DHE’s broad receptor activity may offer advantages in refractory cases .

Multi-Target Interactions with SARS-CoV-2 Proteins

DHE and ergotamine exhibit unique polypharmacology, interacting with eight SARS-CoV-2 proteins (e.g., NSP12, nucleoprotein).

Table 3: SARS-CoV-2 Protein Interactions

| Compound | Number of Targets | Shared Targets with DHE |

|---|---|---|

| Dihydroergotamine | 8 | NSP2, NSP12, membrane |

| Ergotamine | 8 | NSP2, NSP12, membrane |

| Midostaurin | 5 | NSP12, ORF3a |

| Triptans | 0 | N/A |

Clinical and Regional Considerations

Biological Activity

Dihydroergotamine (DHE) is an ergot alkaloid that has been extensively studied for its biological activity, particularly in the treatment of migraines. This article provides a comprehensive overview of its mechanisms, efficacy, safety, and various routes of administration, supported by data tables and relevant case studies.

Dihydroergotamine functions primarily as a serotonin agonist , specifically targeting the 5-HT receptors (5-hydroxytryptamine). Its biological activity is characterized by:

- Agonism at 5-HT Receptors : DHE acts on several serotonin receptors, including:

- 5-HT1B and 5-HT1D : Inhibits nociceptive signaling and reduces the release of pro-inflammatory neuropeptides.

- 5-HT1F : Plays a role in decreasing glutamatergic activity in the trigeminal system, contributing to pain relief during migraine attacks.

This multifaceted receptor binding profile allows DHE to effectively manage migraine symptoms, especially in patients who do not respond adequately to other treatments like triptans .

Pharmacokinetics

The pharmacokinetic properties of DHE are crucial for understanding its biological activity:

- Bioavailability :

- Metabolism : DHE is primarily metabolized in the liver into several metabolites, with 8'-β-hydroxy dihydroergotamine being the most significant active metabolite. This metabolite exhibits equipotency at adrenergic and serotonin receptors .

- Half-life : DHE has a biphasic elimination half-life ranging from 0.7 to 1 hour for the initial phase and 10 to 13 hours for the terminal phase .

Efficacy in Migraine Treatment

Dihydroergotamine has demonstrated significant efficacy in treating acute migraines. A summary of clinical studies highlights its effectiveness compared to placebo and other treatments:

| Drug/Dose | Relief (%) | Treatment Effect (%) | Freedom (%) |

|---|---|---|---|

| Dihydroergotamine Nasal Spray | 61 | 38 | Not reported |

| Sumatriptan 100 mg | 59 | 30 | Not reported |

| Levadex (Orally inhaled DHE) | 59 | 24 | Not reported |

In a double-blind study involving nasal spray formulations, DHE was significantly superior to placebo in reducing headache severity and relieving associated nausea . Furthermore, a study evaluating IV DHE found that approximately 67% of patients achieved headache freedom after treatment .

Safety Profile

The safety profile of dihydroergotamine is generally favorable, especially when compared to its predecessor, ergotamine. Key points include:

- Adverse Effects : Common side effects include nasopharyngeal irritation and nausea. The incidence of vascular side effects is lower than that observed with ergotamine due to DHE's reduced potency at the alpha-adrenergic receptors .

- Long-term Efficacy : A case study involving patients with chronic daily headaches indicated that 87% maintained improvement for up to two years after treatment with repetitive IV DHE .

Case Studies

-

Status Migrainosus Treatment :

A case report documented the successful use of IV DHE in a patient suffering from status migrainosus, highlighting rapid relief from severe migraine symptoms after administration . -

Chronic Migraine Management :

In another study involving chronic migraine patients treated with IV DHE, significant reductions in headache frequency and severity were reported over time, underscoring its utility in refractory cases .

Q & A

Basic Research Questions

Q. What pharmacokinetic parameters of Dihydroergotamine are critical for designing preclinical studies, and how should they be measured?

- Methodological Answer : Preclinical pharmacokinetic studies should prioritize parameters such as bioavailability, half-life, and volume of distribution. Bioavailability assessments require comparative plasma concentration analyses after intravenous vs. oral administration, using techniques like HPLC or LC-MS. Half-life calculations necessitate serial blood sampling over time. Control variables such as animal strain, diet, and dosing schedules to reduce variability. Adhere to FDA guidelines for standardized protocols .

Q. How to structure a double-blind, placebo-controlled clinical trial for Dihydroergotamine’s efficacy in acute migraine treatment?

- Methodological Answer : Randomize participants into treatment and placebo groups, ensuring blinding of both investigators and participants. Define inclusion criteria (e.g., migraine frequency ≥4/month) and exclude comorbidities (e.g., cardiovascular diseases). Primary endpoints may include pain reduction at 2 hours post-dose, measured via validated scales (e.g., VAS). Conduct statistical power analysis to determine sample size and use intention-to-treat analysis for dropouts. Ethical protocols must detail participant selection and informed consent .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in Dihydroergotamine’s receptor binding affinity across in vitro studies?

- Methodological Answer : Apply meta-analytic techniques to synthesize data, adjusting for variables like assay type (radioligand vs. functional assays) and tissue source. Use Bayesian hierarchical models to account for between-study heterogeneity. Sensitivity analyses should test robustness against outliers. Transparent reporting of experimental conditions (e.g., buffer pH, temperature) is critical, as minor methodological differences may explain discrepancies. Cross-validate findings using orthogonal assays (e.g., CRISPR-edited receptor models) .

Q. What methodologies optimize the integration of pharmacokinetic-pharmacodynamic (PK-PD) modeling for Dihydroergotamine dose-response relationships?

- Methodological Answer : Employ nonlinear mixed-effects modeling (NONMEM) to link plasma concentration (PK) and therapeutic effect (PD). Incorporate covariates like age, weight, and CYP3A4 activity. Validate models using bootstrapping or visual predictive checks. For complex receptor interactions, use mechanistic PK-PD models that account for binding kinetics and downstream signaling pathways. Ensure reproducibility by documenting software settings (e.g., Monolix, WinBUGS) and parameter priors .

Data Analysis and Contradiction Management

Table 1 : Conflicting Receptor Affinity Data for Dihydroergotamine

Key Insight : Discrepancies arise from assay types (binding vs. efficacy measurements) and biological contexts (e.g., species, cell lines). Functional assays (e.g., cAMP inhibition) may reflect therapeutic relevance better than radioligand binding .

Methodological Best Practices

Q. How to ensure reproducibility in Dihydroergotamine studies when reporting experimental protocols?

- Answer : Provide detailed descriptions of:

- Materials : Drug batch number, solvent used (e.g., saline vs. DMSO), and storage conditions.

- Methods : Exact concentrations, incubation times, and equipment settings (e.g., centrifuge RPM).

- Data Analysis : Software (e.g., GraphPad Prism version), statistical tests, and outlier exclusion criteria.

Supplementary materials should include raw data and step-by-step protocols for critical assays .

Q. What strategies address underpowered studies in Dihydroergotamine research?

- Answer : Conduct a priori power analysis using tools like G*Power, with effect sizes derived from pilot studies or meta-analyses. For rare outcomes (e.g., adverse events), use adaptive trial designs or Bayesian predictive probability models. Collaborate across institutions to pool datasets, ensuring harmonized inclusion criteria and measurement techniques .

Literature Review and Synthesis

Q. How to systematically evaluate conflicting clinical trial outcomes for Dihydroergotamine’s long-term safety?

- Answer : Perform a PRISMA-guided systematic review, categorizing studies by design (RCTs vs. observational), population (e.g., comorbid hypertension), and outcome metrics. Use GRADE criteria to assess evidence quality. For contradictions, apply causal inference frameworks (e.g., Hill’s criteria) to evaluate plausibility of adverse event mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.